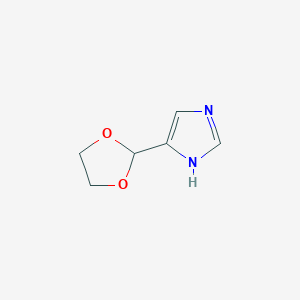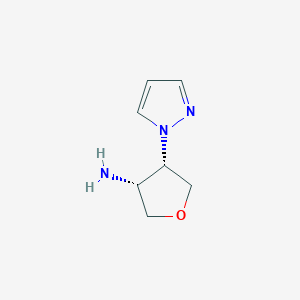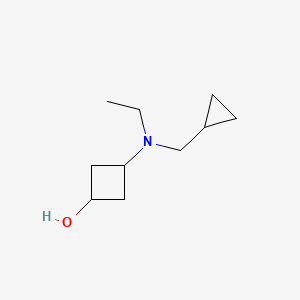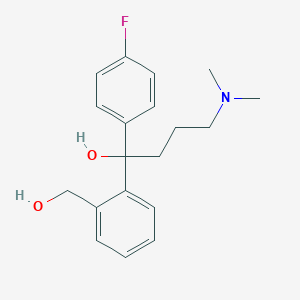![molecular formula C8H9ClFN3O2S2 B15280411 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydrazono group, a methyl group, and a sulfonyl fluoride group attached to a benzo[d]thiazole ring
Métodos De Preparación
The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride typically involves several steps:
Methylation: The starting material, 2-aminobenzothiazole, is methylated using dimethyl sulfate to form 3-methyl-2-aminobenzothiazole.
Hydrazone Formation: The methylated product is then reacted with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone.
Sulfonylation: The hydrazone is further reacted with sulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and sulfonamides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and sulfonamide-resistant bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl fluoride group is reactive and can form stable adducts with nucleophilic residues in proteins, disrupting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride include:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent in biochemical assays.
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride: Shares a similar core structure but lacks the sulfonyl fluoride group, leading to different reactivity and applications.
3-Methyl-2-benzothiazolinone hydrazone: Used in the determination of aldehydes and hexosamines.
Propiedades
Fórmula molecular |
C8H9ClFN3O2S2 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
(2Z)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8-; |
Clave InChI |
ZZFCUUOCCWRYIG-MKFZHGHUSA-N |
SMILES isomérico |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N\N.Cl |
SMILES canónico |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


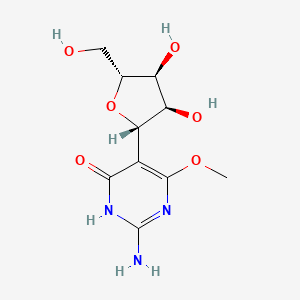

![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)


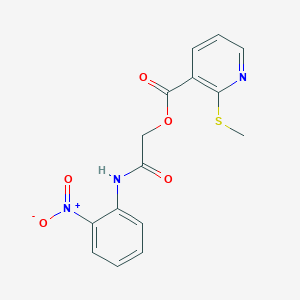
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
